[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate
Description
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is a complex organic compound characterized by the presence of nitrobenzoyl groups attached to a phenylethyl backbone
Properties
IUPAC Name |
[4-[1-[4-(4-nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O8/c1-34(25-5-3-2-4-6-25,26-11-19-30(20-12-26)43-32(37)23-7-15-28(16-8-23)35(39)40)27-13-21-31(22-14-27)44-33(38)24-9-17-29(18-10-24)36(41)42/h2-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUDWCSKWHOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl chloride, which is then reacted with a phenolic compound to form the ester linkage. The reaction conditions often require the use of a base, such as pyridine, to facilitate the esterification process. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate involves its interaction with molecular targets through its nitrobenzoyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Nitrobenzoyl)oxyphenyl] 4-nitrobenzoate
- [1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl] 4-nitrobenzoate
Uniqueness
[4-[1-[4-(4-Nitrobenzoyl)oxyphenyl]-1-phenylethyl]phenyl] 4-nitrobenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
